Product packaging for 3'-Phosphate-adenosine-5'-diphosphate(Cat. No.:CAS No. 13400-10-7)

3'-Phosphate-adenosine-5'-diphosphate

Cat. No.: B075964
CAS No.: 13400-10-7
M. Wt: 507.18 g/mol
InChI Key: GBBWIZKLHXYJOA-KQYNXXCUSA-N
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Description

3'-Phosphate-adenosine-5'-diphosphate (3'-P-ADP) is a structurally unique adenosine nucleotide analog that serves as a critical tool for investigating nucleotide-dependent enzymatic processes. Its defining feature is the presence of a phosphate group at the 3'-position of the ribose sugar, in addition to the diphosphate at the 5'-position. This distinctive structure makes it a valuable substrate and inhibitor for studies on adenylate kinase isoforms and other nucleoside monophosphate and diphosphate kinases, allowing researchers to probe enzyme specificity and catalytic mechanisms. Furthermore, 3'-P-ADP is instrumental in exploring the pathways of nucleotide metabolism and the salvage pathways that recycle nucleotides within the cell. Its primary mechanism of action often involves acting as a competitive inhibitor or an alternative substrate, thereby modulating the activity of key enzymes involved in cellular energy transfer and nucleotide homeostasis. This compound is essential for researchers in biochemistry, enzymology, and molecular pharmacology seeking to elucidate the intricate details of nucleotide-interacting proteins and to develop novel assays for high-throughput screening and drug discovery initiatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3 B075964 3'-Phosphate-adenosine-5'-diphosphate CAS No. 13400-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13400-10-7

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

GBBWIZKLHXYJOA-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N

Synonyms

3'-phospho-ADP
3'-phosphoadenosine diphosphate
5'-diphosphoadenosine 3'-phosphate
5'-ppAp-3'
adenosine 3'-phosphate 5'-diphosphate

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3 Phosphate Adenosine 5 Diphosphate

Enzymatic Synthesis Pathways

The synthesis of PAP in organisms occurs through multiple enzymatic routes. These pathways primarily involve the metabolism of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate (B86663) donor, and the degradation of Coenzyme A. Additionally, novel methods are being explored for its synthesis for research and biotechnological applications.

Synthesis from 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

The most common route for the generation of PAP is as a byproduct of sulfation reactions where 3'-phosphoadenosine 5'-phosphosulfate (PAPS) serves as the sulfate group donor. hmdb.cawikipedia.org

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from PAPS to a wide array of acceptor molecules, including phenols, steroids, neurotransmitters, and xenobiotics. hmdb.ca This reaction is fundamental for various biological processes such as detoxification, hormone regulation, and cell signaling. In this enzymatic reaction, PAPS donates its sulfo group, leading to the formation of a sulfated substrate and the release of 3'-Phosphate-adenosine-5'-diphosphate (PAP). hmdb.ca

The reaction can be summarized as follows: PAPS + Acceptor Molecule → Sulfated Acceptor Molecule + PAP

This process is central to cellular metabolism, and the resulting PAP must be further metabolized to prevent its accumulation. hmdb.ca

Generation from Coenzyme A Metabolism

Recent findings have identified a link between Coenzyme A (CoA) degradation and the formation of PAP. The primary degradation of CoA, both inside and outside the cell, can occur through enzyme-mediated pyrophosphate hydrolysis. This process yields PAP and 4'-phosphopantetheine. mdpi.com Furthermore, the peroxisomal membrane transporter SLC25A17 is thought to facilitate the transport of CoA into peroxisomes in exchange for PAP that is generated within this organelle, suggesting a compartmentalized role for this pathway. nih.gov

Novel Enzymatic Synthesis Methodologies (e.g., using AMP as Substrate)

For research and industrial purposes, novel enzymatic methods for synthesizing PAP are being developed. One such method utilizes 5'-adenosine monophosphate (AMP) as the starting substrate. This approach employs a 5'-phosphosulfated kinase (APSK) as the catalyst, with either 5'-adenosine triphosphate (ATP) or 5'-adenosine diphosphate (B83284) (ADP) acting as a coenzyme to generate PAP. This one-step synthesis from AMP is noted for its efficiency.

Chemical Synthesis Approaches for Research Purposes

Chemical synthesis provides an alternative to enzymatic methods for producing PAP and its precursors for research. Although many chemical methods focus on the synthesis of the biologically active sulfate donor, PAPS, these procedures are relevant to PAP. For instance, a facile synthesis of PAPS starts with adenosine (B11128) and pyrophosphoryl chloride to produce adenosine 2',3'-cyclic phosphate (B84403) 5'-phosphate. google.com This intermediate is then sulfated and subsequently treated with a specific enzyme (ribonuclease-T2) to yield 3'-phosphoadenosine 5'-phosphosulfate. google.com Similar strategies have been employed to create various analogs of PAPS, which are instrumental in studying the mechanisms of sulfate transfer. google.com These chemical methodologies allow for the production of specific isomers and modified versions of the molecule that are valuable tools for biochemical and pharmacological studies. google.comgoogle.com

Catabolism and Degradation of this compound

The regulation of intracellular PAP levels is critical, as its accumulation can be detrimental to cellular functions. The primary pathway for PAP degradation involves its conversion to adenosine 5'-phosphate (AMP). This reaction is catalyzed by specific phosphatases that remove the phosphate group from the 3' position of the ribose sugar. hmdb.ca These PAP phosphatases are of fundamental importance in maintaining cellular health. hmdb.ca

The degradation reaction is as follows: This compound (PAP) → Adenosine 5'-phosphate (AMP) + Inorganic Phosphate (Pi)

This catabolic step is essential not only for detoxifying potential PAP buildup but also for recycling the adenosine monophosphate back into the cellular nucleotide pool.

Data Tables

Table 1: Key Enzymes in PAP Metabolism

Enzyme FamilySpecific Enzyme ExampleSubstrate(s)Product(s)Metabolic Role
Sulfotransferases (SULTs)Aryl SulfotransferasePAPS, Acceptor MoleculeSulfated Acceptor, PAP Biosynthesis (Generation)
Pyrophosphatases/HydrolasesNudix Hydrolases (e.g., Nudt7)Coenzyme APAP , 4'-PhosphopantetheineBiosynthesis (Generation)
Kinases5'-phosphosulfated kinase (APSK)AMP, ATP/ADPPAP Biosynthesis (Novel Synthesis)
PhosphatasesPAP PhosphatasePAP AMP, Inorganic PhosphateCatabolism (Degradation)

Table 2: Summary of PAP Synthesis and Degradation Pathways

PathwayDescriptionKey Substrate(s)Key Product(s)
Synthesis from PAPS Byproduct of sulfotransferase-catalyzed reactions.3'-Phosphoadenosine 5'-phosphosulfate (PAPS)This compound (PAP)
Generation from CoA Degradation of Coenzyme A via pyrophosphate hydrolysis.Coenzyme A (CoA)This compound (PAP) , 4'-Phosphopantetheine
Novel Enzymatic Synthesis Direct enzymatic synthesis from a simpler precursor.Adenosine 5'-monophosphate (AMP)This compound (PAP)
Catabolism/Degradation Dephosphorylation to prevent toxic accumulation and recycle AMP.This compound (PAP) Adenosine 5'-monophosphate (AMP)

Enzymatic Hydrolysis to Adenosine 5'-Monophosphate (AMP) and Orthophosphate

The primary catabolic fate of this compound is its enzymatic hydrolysis into Adenosine 5'-Monophosphate (AMP) and inorganic phosphate (Pi). This reaction is catalyzed by a class of enzymes known as pAp phosphatases or 3'(2'),5'-bisphosphate nucleotidases. uniprot.org This degradation is a crucial step for recycling the adenosine moiety back into the cellular nucleotide pool and for preventing the accumulation of pAp, which can act as an inhibitor of sulfotransferases and various ribonucleases. nih.govnih.govresearchgate.net The reaction effectively removes the 3'-phosphate group from the pAp molecule.

The adenosine bisphosphate phosphatase enzyme SAL1, for instance, dephosphorylates pAp to AMP in the plastids and mitochondria of plants. nih.gov Similarly, the CysQ protein in Escherichia coli and the YtqI/NrnA protein in Bacillus subtilis perform the same function, converting pAp to AMP and inorganic phosphate. nih.govnih.gov This hydrolytic process ensures that the concentration of pAp is maintained at low levels under normal physiological conditions. frontiersin.org

Characterization of this compound Phosphatases

Several enzymes with pAp phosphatase activity have been identified and characterized across different organisms, highlighting the conserved importance of regulating pAp levels.

SAL1 is a key regulator of pAp levels in plants like Arabidopsis thaliana. frontiersin.org It is a nuclear-encoded nucleotidase/phosphatase that is dually targeted to both mitochondria and chloroplasts. frontiersin.org In these organelles, SAL1 degrades pAp to AMP and inorganic phosphate, thereby controlling the intercellular pAp concentration. nih.govfrontiersin.org

The function of SAL1 is tightly linked to plant stress responses. frontiersin.org Under conditions of oxidative stress, such as drought or excess light, SAL1 becomes inactivated through oxidation. frontiersin.orgfrontiersin.org This inactivation leads to the accumulation of pAp, which then acts as a retrograde signaling molecule, moving from the organelles to the nucleus to modulate the expression of stress-responsive genes. nih.govnih.gov Therefore, the regulation of SAL1 activity is a critical switch that allows plants to respond to environmental challenges. frontiersin.org A defect in SAL1 activity results in pAp accumulation, which in turn affects multiple hormonal signaling pathways, including those for abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA). nih.govfrontiersin.org

In Escherichia coli, the CysQ protein is a 3'(2'),5'-bisphosphate nucleotidase essential for cysteine biosynthesis during aerobic growth. uniprot.orgnih.gov Its primary recognized function is the hydrolysis of pAp to AMP. uniprot.orgebi.ac.uk This activity is crucial because pAp is a byproduct of the sulfate assimilation pathway, where PAPS is reduced to sulfite. nih.govresearchgate.net The accumulation of pAp or its precursor PAPS is thought to be toxic, and CysQ helps to control the pool of these molecules. nih.gov

Mutations in the cysQ gene lead to a requirement for cysteine or sulfite for growth, underscoring its role in sulfur metabolism. nih.gov The enzyme exhibits broad specificity but efficiently converts pAp to AMP. uniprot.orgebi.ac.uk The phosphatase activity of CysQ is similar to that of other members of the inositol monophosphatase family. nih.govebi.ac.uk

The YtqI protein from Bacillus subtilis, also known as NrnA, is a bifunctional enzyme with both oligoribonuclease and pAp-phosphatase activities. nih.govnih.govgentaur.com While many bacteria use an enzyme called Orn to degrade very short RNA oligonucleotides, Firmicutes like B. subtilis lack an Orn homolog and utilize YtqI/NrnA for this purpose. nih.govoup.com

In addition to its role in RNA degradation, YtqI/NrnA exhibits robust pAp-phosphatase activity, converting pAp to AMP. nih.gov Its pAp-degrading activity is comparable in magnitude to that of CysQ from E. coli. nih.gov This dual functionality suggests a coordinated role in processing the products of RNA and sulfur metabolism. An ytqI mutant in B. subtilis shows impaired growth in the absence of cysteine, a phenotype that mirrors that of a cysQ mutant in E. coli, and the ytqI gene can genetically complement an E. coli cysQ mutant. nih.govnih.gov

Table 1: Comparison of this compound Phosphatases

Enzyme Organism Cellular Location Primary Function(s) Regulation/Notes
SAL1 Arabidopsis thaliana (Plants) Mitochondria, Chloroplasts frontiersin.org pAp degradation, Retrograde stress signaling nih.govnih.gov Inactivated by oxidation during stress, leading to pAp accumulation. frontiersin.orgfrontiersin.org
CysQ Escherichia coli Cytoplasm pAp degradation, Cysteine biosynthesis uniprot.orgnih.gov Essential for aerobic sulfur assimilation. nih.gov

| YtqI/NrnA | Bacillus subtilis | Cytoplasm | pAp degradation, Oligoribonuclease activity nih.govnih.govgentaur.com | A bifunctional enzyme involved in both RNA and sulfur metabolism. nih.gov |

The activity of pAp phosphatases can be inhibited by several compounds. A characteristic feature of the protein family to which many pAp phosphatases belong is their competitive inhibition by sub-millimolar concentrations of lithium. nih.govebi.ac.uk This has led to the proposal that pAp-phosphatase could be a molecular target of lithium's therapeutic effects in mood disorders. nih.govebi.ac.uk

Other compounds have also been shown to inhibit these enzymes. For instance, phosphonoacetic acid (PAA), a pyrophosphate analog, can reduce the hydrolysis of PAPS, thereby affecting the levels of its breakdown product, pAp. nih.gov Furthermore, pAp itself acts as a product inhibitor for the sulfotransferase enzymes that produce it from PAPS. nih.gov This feedback inhibition is a common regulatory mechanism.

Table 2: Inhibitors of this compound Phosphatases

Inhibitor Type of Inhibition Target Enzyme Family/Process Reference
Lithium Competitive pAp-phosphatase / Inositol monophosphatase family nih.govebi.ac.uk nih.govebi.ac.uk
Phosphonoacetic Acid (PAA) Analog Reduces PAPS hydrolysis in human brain extracts nih.gov nih.gov

| This compound (pAp) | Product Inhibition | Sulfotransferase enzymes (inhibits PAPS binding) nih.gov | nih.gov |

Interconversion and Linkages with Other Nucleotide Pools

This compound is directly linked to the central nucleotide pools of the cell, primarily through its relationship with ATP, PAPS, and AMP. The synthesis of PAPS, the precursor to pAp, begins with ATP. wikipedia.org In two enzymatic steps catalyzed by PAPS synthase, ATP and inorganic sulfate are converted to PAPS. nih.gov

ATP + SO₄²⁻ → Adenosine 5'-phosphosulfate (APS) + PPi (catalyzed by ATP sulfurylase) wikipedia.orgnih.gov

APS + ATP → 3'-phosphoadenosine 5'-phosphosulfate (PAPS) + ADP (catalyzed by APS kinase) wikipedia.orgnih.gov

Sulfotransferase enzymes then transfer the sulfate group from PAPS to an acceptor molecule, releasing pAp as a byproduct. researchgate.netepa.gov

PAPS + Acceptor → Sulfated-Acceptor + pAp

The pAp is then hydrolyzed by phosphatases (like SAL1, CysQ, or YtqI/NrnA) into AMP and inorganic phosphate. nih.govnih.gov

pAp → AMP + Pi

This final step directly connects the pAp pathway to the main adenosine nucleotide pool. AMP can be phosphorylated by cellular kinases to form ADP and subsequently ATP, thus completing the cycle and reintegrating the adenosine molecule for use in energy metabolism, signaling, and nucleic acid synthesis. reactome.org Therefore, the degradation of pAp is not just a detoxification or regulatory step but also a salvage pathway for the adenosine component.

Relationship with Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP)

PAP is intrinsically linked to the cellular pools of AMP and ADP, which are central to energy metabolism. The relationship is both structural and metabolic.

Structural Relation : PAP, AMP, and ADP are all adenosine-based nucleotides. They share the same core structure of adenine linked to a ribose sugar. The key difference lies in the phosphorylation of the ribose moiety. hmdb.caquora.com

Compound5' Position Phosphorylation3' Position Phosphorylation
AMP MonophosphateNone
ADP DiphosphateNone
PAP MonophosphateMonophosphate

Metabolic Interconversion : The metabolic pathways of PAP are directly connected to the AMP/ADP pool. The conversion of PAPS to PAP during sulfation reactions is a source of PAP. Subsequently, PAP is hydrolyzed by specific phosphatases to yield AMP. hmdb.ca This reaction is a critical node, as it channels the adenosine moiety from the sulfur metabolism pathway back into the central purine nucleotide pool.

PAP + H₂O → AMP + Pi (catalyzed by PAP phosphatase)

Once formed, AMP can be phosphorylated to ADP, and further to ATP, through processes like oxidative phosphorylation and substrate-level phosphorylation. wikipedia.orgwikipedia.org This allows the adenosine component of PAP to be recycled and re-enter the cell's energy currency cycle. Additionally, the synthesis of PAPS from APS and ATP directly produces ADP, further linking the sulfate activation pathway to the cellular energy state. wikipedia.org

Connections to Purine Metabolism

As an adenosine derivative, PAP is a component of the broader purine metabolism network. umaryland.edudrugbank.com Purine metabolism encompasses the synthesis, degradation, and salvage of purine nucleotides like AMP, ADP, and ATP. The degradation of PAP to AMP is a direct entry point into the purine salvage pathway. hmdb.canih.gov

Once AMP is formed from PAP, it can follow several metabolic routes:

Re-phosphorylation : AMP can be converted back to ADP and ATP to serve energy needs. nih.gov

Deamination : AMP can be deaminated to inosine monophosphate (IMP), a central intermediate in purine metabolism.

Dephosphorylation : AMP can be dephosphorylated by 5'-nucleotidases to form adenosine. nih.gov Adenosine can then be either salvaged back into the nucleotide pool by adenosine kinase or degraded further to inosine and hypoxanthine. nih.govnih.gov

Therefore, the regulation of PAP levels and its conversion to AMP are integral to maintaining the homeostasis of the entire purine nucleotide pool, which is essential for DNA and RNA synthesis, cellular energy, and signaling. nih.govresearchgate.net

Interplay with Pantothenate and Coenzyme A Biosynthesis

A significant metabolic connection exists between PAP and the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in a vast number of metabolic reactions, including the TCA cycle and fatty acid metabolism. nih.govnih.gov The structure of CoA features an adenosine 3',5'-diphosphate moiety linked to a phosphopantetheine arm. mdpi.com

The biosynthesis of CoA is a five-step pathway that begins with pantothenate (vitamin B5). nih.govresearchgate.net The final step of this pathway involves the phosphorylation of dephospho-CoA (dPCoA) at the 3'-hydroxyl group of its ribose sugar, a reaction catalyzed by dephospho-CoA kinase (DPCK). researchgate.net The resulting adenosine group in the mature CoA molecule is, therefore, an adenosine 3'-phosphate 5'-diphosphate.

The interplay arises from the metabolic turnover of CoA. Certain enzymatic reactions that use CoA as a substrate for post-translational modifications, such as 4'-phosphopantetheinylation, consume the cofactor. This process involves the transfer of the 4'-phosphopantetheine group from CoA to a target protein, which results in the release of adenosine 3',5'-diphosphate (PAP). mdpi.com This directly links CoA degradation and utilization to the cellular PAP pool, establishing a metabolic cycle. The Pseudomonas aeruginosa Metabolome Database also identifies PAP as a component in the "Pantothenate and CoA biosynthesis" pathway. umaryland.edu

Biological Functions and Regulatory Mechanisms of 3 Phosphate Adenosine 5 Diphosphate

Role in RNA Metabolism and Processing

3'-Phosphate-adenosine-5'-diphosphate (pAp), a phosphorylated nucleotide, emerges as a critical regulator in the intricate landscape of RNA metabolism. It is a byproduct of sulfur and lipid metabolism and plays a significant role in cellular signaling and RNA processing pathways. nih.gov Its accumulation can influence the stability and turnover of various RNA species by modulating the activity of key enzymes involved in RNA degradation.

Involvement in RNA Turnover and Degradation Pathways

The stability of RNA molecules is a key determinant of gene expression, and pAp is directly involved in controlling this process. The accumulation of pAp within the cell leads to the inhibition of 5'-3' exoribonucleases, which are primary enzymes responsible for RNA degradation. mdpi.com This inhibition effectively slows down RNA turnover. In plants, for instance, osmotic stress can trigger the production of pAp, which in turn inhibits exoribonucleases (XRNs) and impacts the circadian rhythm by altering RNA degradation rates. mdpi.com

Studies in Arabidopsis have shown that a loss-of-function mutation in the FRY1/SAL1 phosphatase, an enzyme that degrades pAp, results in the constitutive accumulation of pAp. youtube.com This accumulation leads to the inhibition of XRN activity and subsequently affects co-translational mRNA decay (CTRD), a crucial RNA turnover pathway. youtube.com Exogenous application of pAp has been demonstrated to significantly increase the stability and half-life of specific mRNA transcripts, confirming its role as a potent modulator of mRNA turnover. youtube.com Furthermore, the non-canonical poly(A) polymerase Star-PAP has been shown to play a role in the metabolism and turnover of a specific set of mRNAs, indicating the complex and multi-faceted regulation of RNA stability. biorxiv.org

Substrate for RNA 3'-Terminal Phosphate (B84403) Cyclase

RNA 3'-terminal phosphate cyclase (RtcA) is a ubiquitous enzyme that catalyzes the ATP-dependent cyclization of an RNA molecule's terminal 3'-phosphate to a 2',3'-cyclic phosphate. nih.govembopress.org This process is crucial for certain RNA repair and ligation pathways. The reaction does not use free pAp as a substrate; instead, it involves the adenylation of the RNA's 3'-phosphate terminus, creating an activated intermediate that is structurally analogous to pAp being attached to the RNA.

The cyclization mechanism proceeds in three steps:

The RtcA enzyme reacts with ATP to form a covalent RtcA-AMP intermediate. nih.gov

The AMP moiety is then transferred to the terminal 3'-phosphate of the RNA substrate, generating an activated intermediate known as RNA(3')pp(5')A. nih.govnih.gov

Finally, the adjacent 2'-hydroxyl group on the RNA's terminal ribose attacks the activated 3'-phosphate, resulting in the formation of a 2',3'-cyclic phosphate and the release of AMP. nih.gov

This activation of the RNA 3'-terminus by adenylation is a key step shared by other RNA ligases, highlighting a conserved mechanism for preparing RNA ends for subsequent ligation or cyclization reactions. nih.gov

Inhibition of Exoribonucleases (e.g., Xrn1, Rat1, DXO)

A primary and well-characterized function of pAp is the potent inhibition of 5'-3' exoribonucleases, which are essential for cytoplasmic and nuclear RNA decay. The accumulation of pAp, for example in yeast strains with a met22Δ mutation, leads to the inhibition of the major cytoplasmic 5'-3' exonuclease Xrn1 and its nuclear counterpart, Rat1. mdpi.com This inhibition stabilizes RNA molecules that would otherwise be rapidly degraded. mdpi.com

In vitro studies have quantified this inhibitory effect, showing that pAp at a concentration of 0.1 mM can inhibit the activity of both Xrn1p and Rat1p by 40-65%. mdpi.com More recent research has characterized pAp as a non-selective, but potent nanomolar inhibitor of human XRN1. nih.gov Crystal structures of human XRN1 with pAp bound reveal that the inhibitor occupies the active site, explaining its mechanism of action. nih.gov

The inhibitory action of pAp is not limited to the Xrn family of enzymes. It also targets the decapping exoribonuclease DXO (also known as Rai1). youtube.comnih.gov Structural and biochemical analyses have shown that pAp acts as a competitive inhibitor of DXO by occupying the enzyme's active site in a manner that mimics the first nucleotide of an RNA substrate. nih.gov The inhibitory potency of pAp towards DXO's nuclease activity appears to be slightly higher than for Xrn1. nih.gov

Inhibition of Exoribonucleases by this compound (pAp)
EnzymeOrganism/SystemType of InhibitionKey FindingsReference
Xrn1Yeast (in vitro)Non-competitive/Mixed0.1 mM pAp inhibits activity by 40-65%; 1 mM inhibits by 65-85%. mdpi.com
XRN1HumanCompetitiveCharacterized as a potent, non-selective nanomolar inhibitor. Crystal structure shows pAp in the active site. nih.gov
Rat1Yeast (in vitro)Non-competitive/MixedInhibited by pAp with similar efficiency to Xrn1. mdpi.com
DXOHuman (in vitro)CompetitivepAp occupies the active site. Inhibition is comparable to, or slightly more potent than, for Xrn1. nih.gov
XRNs (general)Arabidopsis-Accumulation of pAp due to fry1 mutation leads to XRN inhibition in vivo. youtube.com

Impact on mRNA Quality Control Mechanisms

By inhibiting key exoribonucleases, pAp directly influences mRNA quality control mechanisms that are essential for eliminating aberrant transcripts and maintaining cellular homeostasis. youtube.com These surveillance pathways ensure that only correctly processed and intact mRNAs are translated into proteins.

One such pathway is the Rapid tRNA Decay (RTD) pathway, which degrades improperly processed or damaged tRNAs. The 5'-3' exonucleases Xrn1 and Rat1 are known to degrade these aberrant tRNAs. mdpi.com By inhibiting these enzymes, the accumulation of pAp can lead to the stabilization and persistence of faulty tRNA molecules. mdpi.com

More broadly, pAp has been shown to modulate co-translational mRNA decay (CTRD), a process that links translation efficiency to mRNA stability. youtube.com In Arabidopsis, the accumulation of pAp through the inactivation of the FRY1 phosphatase was shown to affect CTRD, likely through its inhibition of XRN and DXO1 enzymes. youtube.com This indicates that pAp acts as a signaling molecule that can adjust the mRNA decay machinery in response to cellular stress, thereby impacting the quality and quantity of the translatome.

Association with Ribogenesis and Ribosomal RNA Accumulation

Ribosome biogenesis, or ribogenesis, is a fundamental and highly complex process involving the coordinated transcription and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins to form the 40S and 60S ribosomal subunits. This process begins in the nucleolus with the transcription of a large 47S pre-rRNA by RNA Polymerase I, which is subsequently cleaved and modified to produce the mature 18S, 5.8S, and 28S rRNAs.

While pAp is a known regulator of various RNA processing events through its inhibition of exoribonucleases, a direct and specific role for this compound in the primary steps of ribosome biogenesis or in controlling the accumulation of rRNA is not well-documented in the available scientific literature. The intricate network of ribosome biogenesis factors (RBFs) that guide rRNA folding, processing, and subunit assembly is extensive, but pAp has not been identified as a key player in this specific context. Perturbations in rRNA processing can lead to the accumulation of aberrant pre-rRNA species and trigger cellular stress responses, but these pathways are primarily linked to the dysfunction of core biogenesis factors or the RNA exosome itself, rather than modulation by pAp.

Modulation of Enzyme Activity

This compound is a significant modulator of various enzymatic activities, extending beyond its well-established role in RNA degradation. It acts primarily as an inhibitor, often as a product inhibitor in the metabolic pathways from which it is derived.

The most prominent targets of pAp are the 5'-3' exoribonucleases, including Xrn1, Rat1, and DXO, as detailed in section 3.1.3. mdpi.comnih.govnih.gov Its ability to competitively inhibit these enzymes makes it a central figure in regulating RNA turnover and quality control.

In addition to ribonucleases, pAp modulates enzymes involved in sulfation pathways. It acts as a product inhibitor of hydroxysteroid sulfotransferases (SULTs), such as SULT1A1 and SULT2A1. nih.gov These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate (B86663) donor, and upon donating the sulfate group, PAPS is converted to pAp. The accumulation of the pAp product can then feedback-inhibit the enzyme. nih.gov

Other reported enzymatic modulations by pAp include:

Poly (ADP-ribose) polymerase 1 (PARP1): pAp is suggested to be a physiological modulator of PARP1 activity, potentially linking sulfur metabolism to DNA repair and other PARP1-mediated processes. nih.gov

Holo-acyl carrier protein (ACP) synthase: In chloroplasts, pAp has been found to inhibit this enzyme, which is involved in the synthesis of fatty acids.

Pregnenolone-binding protein: pAp has been identified as a heat-stable factor required for the activity of this protein.

Enzymes Modulated by this compound (pAp)
Enzyme/ProteinClassEffect of pApSignificanceReference
Xrn1, Rat15'-3' ExoribonucleaseInhibitionRegulates RNA turnover, mRNA quality control. mdpi.comnih.gov
DXODecapping ExoribonucleaseInhibitionRegulates mRNA quality control and turnover. youtube.comnih.gov
SULT1A1, SULT2A1Hydroxysteroid SulfotransferaseProduct InhibitionRegulates steroid metabolism and xenobiotic detoxification. nih.gov
Poly (ADP-ribose) polymerase 1 (PARP1)PolymeraseModulationPotential role in DNA repair, genome stability. nih.gov
Holo-acyl carrier protein (ACP) synthaseSynthaseInhibitionInvolved in fatty acid biosynthesis in chloroplasts.
Pregnenolone-binding proteinBinding ProteinRequired for activityInvolved in steroid binding/transport.

Allosteric Regulation of Enzyme Function by this compound

This compound (pAp), also known as adenosine (B11128) 3',5'-diphosphate, can act as an allosteric regulator, binding to a site on an enzyme other than the active site to modify the enzyme's activity. wikipedia.org This binding induces a conformational change in the enzyme, which can either enhance or inhibit its function. wikipedia.org An example of allosteric regulation is seen with the enzyme phosphofructokinase (PFK) in glycolysis, where ATP acts as an allosteric inhibitor to regulate its own production. aatbio.comconductscience.com While pAp is known to inhibit several enzymes, its role as an allosteric regulator is a key aspect of its function.

Inhibition of Ribonucleases (e.g., Bovine Pancreatic Ribonuclease A)

pAp is a potent inhibitor of bovine pancreatic ribonuclease A (RNase A), an enzyme that cleaves single-stranded RNA. nih.govwikipedia.org It binds to the active site of RNase A with a high affinity, demonstrating a significantly lower inhibition constant (Ki) than other known inhibitors. nih.gov

Key Research Findings:

The Ki value for pAp binding to RNase A is 1.3 microM at pH 7. nih.gov

This binding is 8-fold tighter than that of the transition-state analog uridine-vanadate and 110-fold tighter than that of 2'-CMP, a well-characterized RNase A ligand. nih.gov

The interaction involves residues that are conserved among several homologous mammalian ribonucleases, suggesting that pAp could be a basis for designing even more potent inhibitors for these enzymes. nih.gov

Regulation of Sulfotransferases

pAp is the byproduct of sulfuryl group transfer from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) catalyzed by sulfotransferases (SULTs). nih.govacs.org These enzymes are crucial for various biological processes, including the regulation of hormones and detoxification of xenobiotics. taylorandfrancis.com The concentration of PAPS can be a rate-limiting factor for sulfotransferase activity. taylorandfrancis.com

Human cytosolic sulfotransferase 1A1 (SULT1A1) is allosterically regulated in a manner that can modulate its catalytic efficiency over a wide range. nih.gov This regulation is linked to the binding of nucleotides and the resulting structural changes in the enzyme's active site. nih.gov

Inhibition of Nucleoside Diphosphate (B83284) Kinase (NDK)

While research on the direct inhibition of Nucleoside Diphosphate Kinase (NDK) by pAp is not extensively detailed in the provided results, it is known that pAp is a structural analog of adenosine diphosphate (ADP). ADP binds to NDK near the active site residue His 122, which is phosphorylated during the catalytic cycle. nih.gov The binding of ADP involves hydrogen bonds with the ribose hydroxyls and the pyrophosphate moiety. nih.gov Given the structural similarity, it is plausible that pAp could also interact with and potentially inhibit NDK, although specific inhibitory parameters are not available.

Interaction and Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP-1)

pAp has been identified as a significant inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP-1), a key enzyme in DNA repair. nih.govnih.gov It interacts with PARP-1 and inhibits its poly(ADP-ribosyl)ation activity at micromolar concentrations. nih.govnih.gov This inhibition affects both the self-modification (automodification) of PARP-1 and the modification of other proteins like histones (heteromodification). nih.govnih.gov

Kinetic Parameters of PARP-1 Inhibition by this compound

The inhibition of PARP-1 by pAp is characterized as a mixed inhibition, meaning it affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzyme. nih.govnih.gov

Table 1: Kinetic Parameters of PARP-1 Inhibition by pAp

pAp ConcentrationPARP-1 Km for NAD+Effect on PARP-1 Vmax
0 µM (Control)200–250 µM-
1 µM500–550 µM-
50 µM900–950 µMReduced by a factor of 3–4

Data compiled from a study by Toledano et al. (2012). nih.gov

Effects on PARP-1 Automodification and Histone Heteromodification

The inhibitory action of pAp extends to both the automodification of PARP-1 and the heteromodification of histones. nih.govnih.gov PARP-1 automodification is a process where the enzyme adds long chains of poly-ADP-ribose (PAR) to itself, which is crucial for its function in DNA repair and chromatin remodeling. nih.gov pAp has been shown to alter both of these processes. nih.gov The modification of histones by PARP-1, known as histone heteromodification or histone PARylation, is also impacted by pAp. nih.govresearchgate.net This process plays a role in chromatin relaxation and the recruitment of DNA repair factors. researchgate.net Recent studies have highlighted the importance of histone ADP-ribosylation in the timely release of PARP-1 from DNA lesions, which can influence cellular resistance to PARP inhibitors. nih.govresearchgate.net

Participation in Cellular Signaling Pathways

Function as a Secondary Messenger in Cellular Processes

This compound (PAP) exhibits many of the classic attributes of a secondary messenger, a molecule that relays signals received at the cell surface to target molecules in the cytosol and/or nucleus. nih.govelifesciences.org In response to various external stimuli, the intracellular concentration of PAP can be rapidly and transiently altered, leading to the activation of downstream signaling cascades. pharmatutor.orgnih.gov This catalytic production of PAP in response to primary messengers allows for the amplification of the initial signal. pharmatutor.org

The role of PAP as a secondary messenger is particularly evident in its ability to modulate the activity of specific enzymes and influence broad physiological responses. nih.govelifesciences.org This function is crucial for integrating information from the environment and coordinating appropriate cellular behavior.

Chloroplast-to-Nucleus Retrograde Signaling

One of the most well-characterized roles of PAP is in chloroplast-to-nucleus retrograde signaling. nih.govnih.gov This communication pathway allows organelles like chloroplasts and mitochondria to regulate nuclear gene expression, ensuring cellular function is optimized and coordinated. nih.govnih.gov Under conditions of environmental stress, such as drought and high light, PAP accumulates in the chloroplasts. nih.govoup.com

The enzyme SAL1, located in both chloroplasts and mitochondria, is responsible for degrading PAP to adenosine monophosphate (AMP). nih.govnih.gov When SAL1 activity is reduced, either through genetic mutation or in response to stress, PAP levels rise. nih.govoup.com This accumulation of PAP allows it to move from the chloroplast to the nucleus, where it acts as a signaling molecule. nih.govoup.com In the nucleus, PAP can inhibit the activity of 5' to 3' exoribonucleases (XRNs), thereby altering RNA metabolism and inducing the expression of stress-responsive genes. nih.govoup.comumn.edu This SAL1-PAP pathway is a prime example of how organelles can signal to the nucleus to orchestrate a response to adverse conditions. nih.govoup.com

Integration with Abscisic Acid (ABA) Signaling in Plants

PAP signaling is intricately linked with the signaling pathway of the plant hormone abscisic acid (ABA), a key regulator of plant development and stress responses. nih.govnih.gov The SAL1-PAP retrograde pathway interacts with ABA signaling to control crucial processes such as stomatal closure and seed germination. nih.govnih.gov This integration allows for a fine-tuning of the plant's physiological responses to environmental cues. nih.gov

Stomata are pores on the leaf surface that regulate gas exchange and water loss. mdpi.comncert.nic.in Their closure is a critical response to drought stress, mediated by ABA. nih.govmdpi.com Research has shown that PAP plays a significant role in this process. nih.govnih.gov Manipulating PAP levels, either genetically or by external application, can bypass some of the canonical components of the ABA signaling pathway and still induce stomatal closure. nih.govnih.gov For instance, increased PAP levels can restore stomatal closure in mutants that are insensitive to ABA. nih.govnih.gov

Similarly, PAP influences seed germination, another process tightly controlled by ABA. nih.govnih.gov Elevated PAP levels can inhibit seed germination by increasing sensitivity to ABA. nih.govnih.gov This co-regulation of stomatal function and germination by PAP and ABA highlights the sophisticated interplay between organellar and hormonal signaling pathways. researchgate.net

ProcessEffect of Increased PAPKey Findings
Stomatal Closure Promotes closureCan bypass canonical ABA signaling components like ABI1 and OST1. nih.govnih.gov Restores drought tolerance in certain ABA-insensitive mutants. nih.govnih.gov
Seed Germination Inhibits germinationEnhances sensitivity to ABA. nih.govnih.gov

The signaling networks of PAP and ABA also intersect with those of other crucial secondary messengers, namely reactive oxygen species (ROS) and calcium ions (Ca2+). nih.govelifesciences.org This intricate cross-talk allows for a highly integrated and robust response to stress. The interplay between Ca2+ and ROS is a well-established phenomenon where they reciprocally regulate each other at various subcellular locations. nih.govnih.gov

In the context of stomatal closure, both PAP and ABA induce an increase in ROS levels in guard cells. biorxiv.org This ROS burst is a necessary step in the signaling cascade leading to stomatal closure. nih.govnih.gov Furthermore, the PAP-XRN signaling pathway interacts with ABA, ROS, and Ca2+ to up-regulate multiple components of the ABA signaling pathway. nih.govelifesciences.org This includes the activation of certain Calcium-Dependent Protein Kinases (CDPKs) that can, in turn, activate anion channels, a key step in reducing guard cell turgor and causing stomatal closure. nih.govelifesciences.org The coordination between these signaling molecules ensures a rapid and effective response to environmental challenges. youtube.com

Signaling MoleculeInteraction with PAP SignalingOutcome
Reactive Oxygen Species (ROS) PAP induces ROS production in guard cells. biorxiv.orgContributes to ABA- and PAP-mediated stomatal closure. nih.govnih.gov
Calcium (Ca2+) PAP signaling interacts with Ca2+ signaling. nih.govelifesciences.orgUpregulates ABA signaling components, including CDPKs. nih.govelifesciences.org

Regulation of Nuclear Gene Expression in Response to Stress

A primary function of the PAP signaling pathway is the regulation of nuclear gene expression, particularly in response to abiotic stresses like drought and high light. nih.govumn.edu The accumulation of PAP under stress conditions acts as a signal to the nucleus to alter its transcriptional program. nih.govoup.com

As mentioned earlier, once in the nucleus, PAP inhibits the activity of XRNs. nih.govoup.com This inhibition of RNA degradation machinery leads to changes in the transcriptome, specifically the upregulation of stress-responsive genes. nih.govumn.edu This mechanism allows the plant to mount a defense against the stress by producing proteins that can help mitigate the damage. The cellular response to stress is a highly regulated process involving the rapid expression of specific genes to maintain cellular homeostasis. nih.gov The SAL1-PAP pathway provides a direct link between the perception of stress in the chloroplasts and the execution of a protective response at the level of nuclear gene expression. nih.govoup.com

Stress ConditionRole of PAPMechanism of Action
Drought Accumulates and signals to the nucleus. nih.govoup.comInhibits nuclear XRNs, leading to altered gene expression. nih.govoup.com
High Light Accumulates and signals to the nucleus. nih.govoup.comInduces stress-responsive genes. nih.govoup.com

Regulation of Surface Adenosine 3',5'-Phosphate Receptors

The direct regulatory effects of this compound (pAp) on surface adenosine receptors (A1, A2A, A2B, and A3) are not extensively documented in current research. Adenosine receptors are primarily known to be activated by adenosine. nih.govnih.gov These receptors, which are G protein-coupled receptors (GPCRs), mediate a wide range of physiological effects, from neurotransmission modulation to immune responses. nih.govnih.gov

While direct binding and modulation of adenosine receptors by pAp remain an area for further investigation, some indirect connections have been suggested. For instance, in the context of glioblastoma stem cells, the pro-proliferative effects of prostatic acid phosphatase (PAP), an enzyme that can lead to the production of adenosine, have been linked to the stimulation of A2B adenosine receptors. researchgate.net This suggests a potential pathway where enzymes influencing pAp levels might indirectly affect adenosine receptor signaling by modulating the concentration of their primary ligand, adenosine.

Adenosine receptors are subject to complex regulatory mechanisms, including desensitization and internalization upon prolonged exposure to agonists. researchgate.net Their expression levels can also be altered in response to various stimuli, highlighting a dynamic control system that fine-tunes cellular responses to adenosine. nih.gov However, a direct role for pAp in these regulatory processes has yet to be clearly established.

Role in Metabolic Homeostasis

The compound this compound (pAp) is a key signaling molecule that plays a significant role in maintaining metabolic balance within the cell. It is primarily generated as a byproduct of two major metabolic pathways: sulfur metabolism and lipid metabolism. mdpi.comnih.gov The accumulation or degradation of pAp serves as a crucial indicator of the status of these pathways, allowing the cell to adapt to changing metabolic demands.

In sulfur metabolism, pAp is the byproduct of sulfotransferase reactions, where a sulfuryl group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule. nih.govfrontiersin.org This process is fundamental for the synthesis of a wide array of essential biomolecules, including sulfated glycosaminoglycans, steroids, and xenobiotics. The generation of pAp during these reactions acts as a feedback mechanism. Elevated levels of pAp can signal that the sulfur assimilation pathway is active.

Table 1: Key Enzymes in pAp-Related Sulfur Metabolism

EnzymeFunctionRole in pAp Metabolism
Sulfotransferases Catalyze the transfer of a sulfuryl group from PAPS to a substrate.Produce pAp as a byproduct. nih.govfrontiersin.org
PAPS Synthase Synthesizes PAPS from ATP and sulfate.Its activity can be modulated by pAp levels. researchgate.net
pAp Phosphatase Degrades pAp to AMP.Prevents the toxic accumulation of pAp. frontiersin.org

The involvement of pAp in lipid metabolism is linked to the synthesis of sulfated lipids, which are important components of biological membranes and play roles in cellular recognition and signaling. frontiersin.org For example, the synthesis of sulfatide, a major lipid in the myelin sheath, involves a sulfotransferase reaction that produces pAp. frontiersin.org Therefore, the level of pAp can reflect the rate of sulfated lipid synthesis.

Research has shown that pAp can inhibit certain enzymes involved in lipid metabolism, suggesting a regulatory role. The accumulation of pAp could signal a need to downregulate specific lipid synthesis pathways. This feedback mechanism would help to maintain the appropriate balance of different lipid species within the cell.

Since pAp is degraded to AMP, its accumulation and subsequent breakdown can contribute to the cellular AMP pool. frontiersin.org An increase in AMP levels can activate AMP-activated protein kinase (AMPK), a central regulator of metabolism that promotes catabolic pathways like glycolysis to generate ATP. However, the direct impact of physiological concentrations of pAp on the key regulatory enzymes of glycolysis and gluconeogenesis, such as phosphofructokinase and fructose-1,6-bisphosphatase, is not as well-defined as the effects of ATP and AMP. nih.gov

Response to Stress Conditions

The accumulation of this compound (pAp) is a notable cellular response to various environmental and physiological stresses. This accumulation suggests that pAp acts as a stress signaling molecule, alerting the cell to adverse conditions and potentially orchestrating adaptive responses.

Research has demonstrated that pAp levels increase significantly in response to oxidative stress, drought, and high light conditions. mdpi.com

Oxidative Stress: In the presence of reactive oxygen species (ROS), which cause cellular damage, pAp has been shown to accumulate. This accumulation is linked to the inhibition of pAp-degrading enzymes, leading to a buildup of this signaling molecule. In some organisms, the ability to manage pAp levels is crucial for tolerance to superoxide (B77818) stress. Furthermore, pAp has been found to be an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death responses to oxidative stress. mdpi.com

Drought: Under drought or osmotic stress, plants exhibit an accumulation of pAp. mdpi.com This is part of a signaling pathway that helps the plant to cope with water deficit. The increased pAp levels can modulate gene expression, leading to physiological adjustments that enhance drought tolerance. For instance, in Medicago truncatula seeds, the accumulation of pAp during dehydration is associated with the maintenance of desiccation tolerance. nih.gov

High Light Conditions: Exposure to high light intensity can also trigger an increase in pAp levels in photosynthetic organisms. mdpi.com This response is likely part of a broader stress signaling network that helps to protect the photosynthetic apparatus from photodamage.

The accumulation of pAp under these diverse stress conditions points to its role as a conserved stress signal. It can inhibit certain exoribonucleases, thereby affecting RNA turnover and influencing the expression of stress-responsive genes. mdpi.com

Table 2: pAp Accumulation in Response to Stress

Stress ConditionOrganism/SystemObserved Effect on pAp LevelsReference
Oxidative Stress Streptococcus mutans, HeLa cellsAccumulation mdpi.com
Drought/Osmotic Stress Plants (Arabidopsis, Medicago truncatula)Accumulation nih.govmdpi.com
High Light Plants (Arabidopsis)Accumulation mdpi.com

Contribution to Superoxide Stress Tolerance

This compound (PAP) plays a significant role in the tolerance of organisms, including both bacteria and plants, to superoxide stress, a condition characterized by an excess of the superoxide radical (O₂⁻), a reactive oxygen species (ROS).

In the facultative anaerobic bacterium Streptococcus mutans, an enzyme that degrades PAP, a 3'-phosphoadenosine-5'-phosphate phosphatase, is essential for superoxide stress tolerance. nih.gov Studies using methyl viologen (MV), a compound that induces superoxide stress, revealed that mutants of S. mutans sensitive to MV had disruptions in a gene encoding a protein with PAP phosphatase activity. nih.gov Biochemical analyses confirmed that the purified protein possesses this activity. nih.gov This suggests that the regulated removal of PAP is a crucial component of the cellular defense mechanism against superoxide-induced damage in this organism.

In plants, the role of PAP in superoxide stress is linked to a sophisticated signaling pathway that originates in the chloroplasts. Environmental challenges such as drought and high-light stress lead to the increased production of ROS, including superoxide, within the chloroplasts. nih.gov This oxidative stress leads to the inactivation of a key enzyme, SAL1, which is a PAP phosphatase. nih.gov The inactivation of SAL1 allows for the accumulation of its substrate, PAP, which then functions as a retrograde signal, moving from the chloroplast to the nucleus to regulate gene expression. nih.gov This signaling cascade ultimately helps to manage the oxidative stress.

Specifically, in the guard cells of plants, PAP is involved in a complex interplay with other signaling molecules to regulate ROS levels. Research has shown that PAP can induce a burst of ROS in both the chloroplasts and the apoplast (the space outside the plasma membrane). biorxiv.orgnih.gov This controlled production of ROS is necessary for processes like stomatal closure, which is a key response to stress. biorxiv.org Interestingly, PAP-mediated ROS production in the apoplast is activated through a different pathway than that used by the stress hormone abscisic acid (ABA), highlighting the distinct role of PAP in fine-tuning the plant's response to oxidative stress. biorxiv.orgnih.gov

The following table summarizes the key research findings on the role of PAP in superoxide stress tolerance.

Organism/SystemExperimental ObservationImplication for Superoxide Stress ToleranceReference(s)
Streptococcus mutansMutants lacking PAP phosphatase activity show increased sensitivity to methyl viologen (a superoxide generator).The degradation of PAP is necessary for tolerance to superoxide stress. nih.gov
Arabidopsis thaliana (plants)Superoxide and other ROS inactivate the SAL1 (PAP phosphatase) enzyme in chloroplasts.Inactivation of SAL1 leads to the accumulation of PAP, which acts as a stress signal to regulate nuclear gene expression. nih.gov
Plant Guard CellsPAP induces a controlled burst of ROS in both chloroplasts and the apoplast.PAP-mediated ROS production is crucial for stress responses like stomatal closure. biorxiv.orgnih.gov

Association with Desiccation Tolerance in Seeds

The accumulation of this compound has been identified as a key feature associated with the ability of seeds to tolerate extreme water loss, a trait known as desiccation tolerance. This is particularly evident in the context of seed priming, a technique used to improve germination and seedling establishment.

A study on Medicago truncatula seeds investigated the molecular changes that occur during hydropriming (a controlled hydration treatment) followed by desiccation (dry-back). The research compared primed seeds, which are desiccation-tolerant, with overprimed seeds, which lose this tolerance and cannot survive drying. nih.gov The findings revealed that the signaling molecule PAP accumulated specifically in the primed, desiccation-tolerant seeds during the dry-back process. nih.gov In contrast, this accumulation was not observed in the overprimed seeds that failed to survive desiccation. nih.gov

This differential accumulation of PAP suggests that it plays a crucial role in the molecular network that enables seeds to withstand the severe stresses associated with drying. The presence of PAP in tolerant seeds during dehydration points to its involvement in protective mechanisms that are essential for maintaining viability in a desiccated state.

The table below outlines the research findings regarding the association of PAP with desiccation tolerance in seeds.

Seed TypeConditionObservationConclusionReference(s)
Medicago truncatula (Primed)Dry-back (Desiccation)Accumulation of PAP.PAP accumulation is a distinctive feature of desiccation tolerance. nih.gov
Medicago truncatula (Overprimed)Dry-back (Desiccation)No significant accumulation of PAP.Loss of desiccation tolerance is associated with the absence of PAP accumulation. nih.gov

Structural Biology and Mechanistic Insights

Protein-Ligand Complex Structures Involving 3'-Phosphate-adenosine-5'-diphosphate

The three-dimensional structures of enzymes in complex with this compound (also known as adenosine (B11128) 3',5'-bisphosphate or PAP) provide fundamental insights into its biological function, particularly as a product and inhibitor.

X-ray crystallography has been instrumental in elucidating the interactions between PAP and its target enzymes at an atomic level. These studies reveal how PAP binds to active sites and influences enzyme conformation and activity. The crystal structure of the decapping exoribonuclease DXO in complex with PAP and magnesium (DXO-pAp-Mg2+) has been determined at a resolution of 1.8 Å. nih.gov High-resolution crystal structures have also been obtained for enzymes like eosinophil-derived neurotoxin (EDN), a type of ribonuclease, in complex with adenylic nucleotide inhibitors including PAP. jenabioscience.com

Furthermore, the design of potent inhibitors for Ribonuclease A (RNase A) has been guided by the crystal structure of the enzyme complexed with 5'-diphosphoadenosine 3'-phosphate (ppA-3'-p), an alternative name for PAP. ebi.ac.uk Structural information is also available for 3'-phosphoadenosine-5'-phosphosulfate (PAPS) synthase (PAPSS), the enzyme responsible for producing the precursor to PAP. The crystal structure of human PAPSS1 has been solved at 1.8 Å resolution, providing a framework for understanding how the product PAP might interact with the enzyme. researchgate.net

EnzymeLigand(s)PDB IDResolution (Å)Key Findings
Decapping Exoribonuclease (DXO) pAp (PAP), Mg2+Not Specified1.8Structure reveals PAP as a competitive inhibitor occupying the active site. nih.gov
Eosinophil-Derived Neurotoxin (EDN) Adenylic NucleotidesNot SpecifiedHighMaps the ribonucleolytic active site and inhibitor binding. jenabioscience.com
Ribonuclease A (RNase A) ppA-3'-p (PAP)Not SpecifiedNot SpecifiedServed as a basis for designing more potent dinucleotide inhibitors. ebi.ac.uk
Estrogen Sulfotransferase Vanadate, PAPNot SpecifiedNot SpecifiedElucidates the sulfuryl transfer mechanism. jenabioscience.com
PAPS Synthase 1 (PAPSS1) ADP, APS2AX4 wikipedia.org1.8Shows an asymmetric homodimer, suggesting structural changes during the reaction cycle. researchgate.net

The conformation of PAP within an enzyme's active site is crucial for its inhibitory function. In the DXO-pAp-Mg2+ complex, the bound PAP molecule is positioned in a way that perfectly superimposes with the first nucleotide of the product RNA, physically occupying the active site in the presence of two magnesium ions. nih.gov This binding mode is a classic example of competitive inhibition.

For some enzymes, the binding of PAP can lead to the formation of a "dead-end" complex. In studies of human sulfotransferase 1A1 (SULT1A1), the slow release of the product PAP allows for the binding of a substrate molecule, such as naphthol, to form a stable E·PAP·naphthol dead-end complex, which halts the catalytic cycle. nih.gov

In other cases, the inhibitor's conformation dictates its potency. The design of a powerful inhibitor for RNase A was based on the structure of a PAP complex. ebi.ac.uk A related inhibitor was shown to adopt an unusual syn conformation for its adenosine base, a feature not typically seen with standard nucleotides bound to RNase A. ebi.ac.uk This specific conformation facilitates extensive interactions within the active site. ebi.ac.uk

Detailed analysis of crystal structures identifies the specific amino acid residues that anchor PAP within the active site. In a complex with a potent dinucleotide inhibitor of RNase A, whose design was based on the PAP-RNase A structure, the adenosine moiety forms extensive interactions with residues Asn 67, Gln 69, Asn 71, and His 119. ebi.ac.uk The terminal 5'-phosphate of the inhibitor establishes important coulombic interactions with Lys 66, while another part of the molecule binds to Thr 45. ebi.ac.uk These interactions collectively contribute to the high-affinity binding of the inhibitor. ebi.ac.uk

Enzymatic Reaction Mechanisms and Inhibition Specificity

PAP is a key regulator of various enzymatic pathways, often acting as an inhibitor. Understanding its mechanism of action and the kinetics of its interactions is vital for comprehending cellular metabolic control.

PAP primarily functions as a competitive inhibitor. Structural and biochemical studies of the enzyme DXO have demonstrated that PAP inhibits its nuclease activity by directly occupying the active site, thereby preventing the binding of the actual substrate. nih.gov The position of PAP in the crystal structure mimics that of the substrate, confirming its role as a competitive inhibitor. nih.gov

The kinetic interactions between PAP and its target enzymes, particularly sulfotransferases (SULTs), have been characterized through detailed analyses. The kinetics of these enzymes can often be described by the Michaelis-Menten model, though deviations such as substrate inhibition are common over a wide range of substrate concentrations. researchgate.net When studying these two-substrate enzymes, apparent kinetic constants are typically determined by varying the concentration of one substrate while keeping the other constant. researchgate.netnih.gov

Double inhibition experiments have been a powerful tool to dissect these mechanisms. For example, a kinetic analysis of SULT1A1 using both PAP and the substrate naphthol as inhibitors was performed. nih.gov The results were consistent with an ordered mechanism where PAP is the last product to be released, and the formation of an E·PAP·naphthol dead-end complex is responsible for uncompetitive substrate inhibition. nih.gov Some SULT enzymes may also display positive or negative cooperativity, with kinetics that fit the Hill plot, indicating more complex allosteric regulation. researchgate.net

Enzyme FamilyKinetic FeatureDescription
Sulfotransferases (SULTs) Product InhibitionPAP, as a product of the sulfation reaction, can bind to the enzyme and inhibit further activity. sigmaaldrich.com
Sulfotransferases (SULTs) Michaelis-Menten KineticsOften followed over a narrow range of substrate concentrations. researchgate.net
Sulfotransferases (SULTs) Substrate InhibitionAt high concentrations, the substrate can bind in a non-productive manner, reducing the reaction rate. researchgate.net
SULT1A1 Dead-End Complex FormationDouble inhibition studies show the formation of an E·PAP·naphthol complex, explaining uncompetitive inhibition. nih.gov
Decapping Exoribonuclease (DXO) Competitive InhibitionBiochemical assays confirm that PAP acts as a competitive inhibitor of nuclease activity. nih.gov

Cellular Localization and Compartmentalization

Intracellular Distribution of 3'-Phosphate-adenosine-5'-diphosphate

In plant cells, PAP is primarily generated in the cytosol as a byproduct of sulfotransferase reactions, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS). frontiersin.orgfrontiersin.org While it is produced in the cytosol, PAP can move between different cellular compartments, including the chloroplasts, mitochondria, and the nucleus. nih.gov This mobility is essential for its role as a retrograde signaling molecule, relaying information about the metabolic state of organelles to the nucleus to modulate gene expression. frontiersin.orgnih.gov

Under normal conditions, the concentration of PAP is kept low through its degradation. frontiersin.org However, under stress conditions such as drought and high light, PAP levels accumulate. nih.govelifesciences.org This accumulation is a key step in initiating stress response pathways. The distribution of PAP is not uniform across all cell types or even within a single cell. For instance, while PAP accumulation generally leads to increased reactive oxygen species (ROS) in guard cells, it has been observed to suppress ROS levels in vascular tissues. frontiersin.orgnih.gov

The transport of PAP across organellar membranes is a regulated process. For example, the transporter PAPST1 facilitates the delivery of newly synthesized PAPS from the plastid to the cytosol in exchange for PAP. frontiersin.orgnih.gov Another transporter, PAPST2, is located on both plastid and mitochondrial membranes and is crucial for importing PAP from the cytosol into these organelles for degradation. nih.govnih.govnih.gov The differential localization and activity of these transporters contribute to the specific subcellular concentrations of PAP.

Compartmentalized Activities of this compound Metabolizing Enzymes

The primary enzyme responsible for the degradation of PAP is the phosphatase SAL1 (also known as FRY1). frontiersin.orgnih.gov SAL1 catalyzes the dephosphorylation of PAP to adenosine (B11128) monophosphate (AMP). frontiersin.orgnih.gov In Arabidopsis thaliana, SAL1 is encoded by a nuclear gene but contains a dual-targeting signal that directs the protein to both mitochondria and chloroplasts. frontiersin.orgnih.gov This dual localization is critical for controlling PAP levels within these organelles. frontiersin.orgnih.gov

The activity of SAL1 is not static; it is regulated by the redox state of the cell. pnas.org During periods of oxidative stress, such as those induced by high light or drought, SAL1 becomes inactivated through oxidation. frontiersin.orgpnas.org This inactivation allows for the accumulation of PAP, which then acts as a signal. frontiersin.orgpnas.org

Studies involving the targeted expression of SAL1 to different cellular compartments have shed light on the importance of its localization. When SAL1 is expressed in the cytosol or the nucleus, it can rescue some of the phenotypes associated with sal1 mutants, which accumulate high levels of PAP. frontiersin.orgnih.gov However, targeting SAL1 specifically to the chloroplasts or cytosol in sal1 mutants did not effectively rescue the phenotypes, suggesting that the stability and activity of SAL1 may differ between compartments. nih.gov Overexpression of SAL1 targeted to the nucleus or mitochondria alone, or co-targeted to both chloroplasts and mitochondria, was most effective in complementing the sal1 mutant phenotypes. nih.gov

The table below summarizes the key enzymes and transporters involved in PAP metabolism and their subcellular localization.

ProteinFunctionSubcellular Localization
SAL1/FRY1 Degrades PAP to AMPMitochondria, Chloroplasts frontiersin.orgnih.gov
PAPST1 Transports PAPS from plastid to cytosol in exchange for PAPPlastids frontiersin.orgnih.gov
PAPST2 Imports PAP from the cytosol into organellesPlastids, Mitochondria nih.govnih.govnih.gov
Sulfotransferases Produce PAP as a byproduct of sulfation reactionsCytosol, Golgi apparatus frontiersin.orgnih.gov

Implications of Cellular Compartmentalization for Signaling and Regulation

The compartmentalization of PAP and its metabolizing enzymes has profound implications for cellular signaling and regulation. By controlling the location and concentration of PAP, the cell can fine-tune its response to various stimuli.

The accumulation of PAP in specific compartments allows for localized signaling events. For instance, PAP that accumulates in the cytosol can be transported to the nucleus, where it inhibits the activity of 5' to 3' exoribonucleases (XRNs). nih.gov This inhibition leads to changes in mRNA stability and the expression of stress-responsive genes. nih.gov

The dual localization of SAL1 in both mitochondria and chloroplasts suggests that PAP signaling is integrated with the metabolic activities of both organelles. frontiersin.orgnih.gov This allows the cell to respond to stresses that affect either photosynthesis in the chloroplasts or respiration in the mitochondria. The movement of PAP from these organelles to the nucleus constitutes a form of retrograde signaling, which is essential for coordinating the expression of nuclear and organellar genes. nih.govnih.gov

Furthermore, the SAL1-PAP signaling pathway interacts with other major signaling pathways, including those for hormones like abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA). frontiersin.orgnih.gov For example, PAP has been shown to act as a secondary messenger in ABA signaling, regulating processes like stomatal closure and seed germination. elifesciences.orgnih.gov The compartmentalization of PAP allows for crosstalk between these different signaling cascades, enabling a complex and integrated response to environmental challenges. nih.gov

Methodological Approaches in 3 Phosphate Adenosine 5 Diphosphate Research

Advanced Biochemical Assays for Detection and Quantification

Precise detection and quantification of pAp are fundamental to understanding its cellular functions. A variety of advanced biochemical assays have been developed for this purpose, ranging from traditional colorimetric methods to modern fluorescence-based and mass spectrometry techniques.

One established method is a colorimetric assay that can measure pAp in the picomole range. This technique utilizes overexpressed phenol sulfotransferase, where the transfer of a sulfuryl group from a donor molecule results in a color change that can be quantified spectrophotometrically at 400 nm. nih.gov Another approach involves coupled enzyme assays, where the product of a pAp-dependent reaction is linked to a secondary reaction that produces a detectable signal, such as a fluorogenic compound. researchgate.net

For more sensitive and specific quantification, researchers often turn to liquid chromatography-mass spectrometry (LC-MS). This powerful technique allows for the separation of pAp from other cellular components and its precise mass-to-charge ratio measurement, enabling accurate quantification even in complex biological samples.

More recently, machine learning algorithms have been combined with surface-enhanced Raman scattering (SERS) to simultaneously recognize and detect adenosine (B11128) phosphates, including adenosine 5'-diphosphate (ADP), a structurally similar molecule. nih.gov This approach leverages the unique vibrational spectra of these molecules to achieve high accuracy in their identification and quantification from limited spectral data. nih.gov

Assay TypePrincipleDetection LimitReference
Colorimetric Assay Enzymatic reaction produces a colored product measured by absorbance.Picomole range nih.gov
Fluorometric Coupled Enzyme Assay pAp-dependent reaction is linked to the production of a fluorescent compound.High sensitivity researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by mass-based detection and quantification.High specificity and sensitivityN/A
Surface-Enhanced Raman Scattering (SERS) with Machine Learning Vibrational spectroscopy enhanced by gold nanostructures, with data analyzed by machine learning algorithms.High accuracy for simultaneous detection nih.gov

Recombinant Protein Expression and Purification for Enzymatic Studies

To investigate the enzymes that metabolize or interact with pAp, researchers rely on recombinant protein expression and purification. This involves introducing the gene encoding the protein of interest into a host organism, typically Escherichia coli, which then produces large quantities of the protein. nih.govdntb.gov.ua

The expressed proteins are often engineered with affinity tags, such as a polyhistidine-tag (His-tag), which facilitates their purification from the host cell lysate using techniques like nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. nih.gov This method allows for the isolation of highly pure and active enzymes, which are essential for detailed kinetic and structural studies. nih.gov The purity and molecular weight of the purified proteins are typically confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Successful expression and purification strategies have been developed for a variety of pAp-related enzymes, including ATP sulfurylase and APS kinase, which are involved in the synthesis of the pAp precursor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). sinica.edu.tw Similarly, enzymes like prostatic acid phosphatase (PAP), which can dephosphorylate adenosine nucleotides, have been produced using baculovirus expression systems for functional characterization. nih.gov

EnzymeExpression SystemPurification MethodPurpose of Study
ATP sulfurylase & APS kinaseE. coliAmmonium sulfate (B86663) precipitation and ion-exchange chromatographyEnzymatic synthesis of PAPS
Prostatic Acid Phosphatase (PAP)BaculovirusNot specifiedAntinociceptive properties and ectonucleotidase activity
Pentose Phosphate (B84403) Pathway EnzymesE. coliNi-NTA affinity chromatographyNucleotide labeling for NMR spectroscopy
Human Cytochrome P450 (CYP)E. coliVarious, including solubilization and purification stepsCharacterization of drug-metabolizing enzymes

Site-Directed Mutagenesis and Genetic Complementation Studies

Site-directed mutagenesis is a powerful technique used to investigate the functional roles of specific amino acid residues within an enzyme. patsnap.comwikipedia.orgneb.comnih.gov By systematically changing individual amino acids, researchers can assess their importance in substrate binding, catalysis, and protein stability. patsnap.com This method involves introducing specific mutations into the DNA sequence of a gene, which then leads to the production of a protein with the desired amino acid substitution. wikipedia.orgneb.com

For instance, site-directed mutagenesis can be used to identify key residues in the active site of a pAp-metabolizing enzyme. By observing the effect of mutations on the enzyme's activity, scientists can deduce the roles of individual amino acids in the catalytic mechanism. patsnap.com This approach has been instrumental in understanding the structure-function relationships of many proteins. springernature.com

Genetic complementation is another valuable tool. This technique is used to determine if a mutation in a particular gene is responsible for an observed phenotype. In the context of pAp research, if a mutant organism is unable to perform a specific function due to a defective enzyme, introducing a functional copy of the gene can restore the normal phenotype. For example, the ability of the SMU.1297 protein from Streptococcus mutans to dephosphorylate 3'-phosphoadenosine-5'-phosphosulfate (pApS) in vivo was confirmed by its ability to complement an E. coli mutant deficient in this activity. nih.gov

TechniqueApplication in pAp ResearchExample Study
Site-Directed Mutagenesis Identifying key amino acid residues for catalysis and substrate binding in pAp-related enzymes.Altering active site residues to probe enzyme mechanisms. patsnap.com
Genetic Complementation Confirming the in vivo function of a gene encoding a pAp-metabolizing enzyme.Complementation of an E. coli cysQ mutant with SMU.1297 from S. mutans to confirm pApS phosphatase activity. nih.gov

High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography)

Determining the three-dimensional structure of proteins that bind to pAp is crucial for understanding the molecular basis of their function. X-ray crystallography is a primary technique used to obtain high-resolution structural information. nih.govlibretexts.org This method involves crystallizing the protein of interest, often in complex with pAp or its analogs, and then diffracting X-rays through the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be modeled.

These high-resolution structures provide detailed insights into the active site architecture, the specific interactions between the protein and pAp, and any conformational changes that occur upon binding. nih.gov This information is invaluable for understanding enzyme mechanisms and for the rational design of inhibitors or activators. For example, the crystal structure of PAPS synthase 1 has provided a basis for understanding its enzymatic activity and stability. nih.gov

TechniquePrincipleInformation GainedRelevance to pAp Research
X-ray Crystallography Diffraction of X-rays by a protein crystal to determine its atomic structure. libretexts.orgHigh-resolution 3D structure of proteins and protein-ligand complexes. nih.govElucidating the binding mode of pAp to enzymes and understanding the structural basis of their function. nih.gov

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and molecular dynamics (MD) simulations provide a powerful in silico approach to study the interactions between pAp and its binding partners at an atomic level. nih.gov These methods complement experimental techniques by offering dynamic insights into molecular recognition and binding processes. pnas.org

Molecular docking simulations can predict the preferred binding orientation of pAp within the active site of an enzyme. Following docking, MD simulations can be used to explore the conformational changes and energetic landscape of the protein-ligand complex over time. dovepress.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of pAp.

For example, computational studies have been used to understand the interactions between nucleoside diphosphate (B83284) kinases and their substrates, providing insights that could be relevant to the study of pAp-binding enzymes. nih.gov By simulating the dynamic behavior of these systems, researchers can gain a deeper understanding of the factors that govern binding affinity and specificity. pnas.org

MethodDescriptionApplication in pAp Research
Molecular Docking Predicts the binding pose of a ligand (pAp) within the active site of a protein.Identifying potential binding sites and orientations of pAp in enzymes.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study the dynamics of protein-ligand complexes. nih.govInvestigating conformational changes, binding stability, and key interactions between pAp and its target proteins. dovepress.com

Comparative and Evolutionary Aspects of 3 Phosphate Adenosine 5 Diphosphate Metabolism

Conservation of 3'-Phosphate-adenosine-5'-diphosphate Pathways Across Organisms

The metabolic pathway involving this compound (PAP) is remarkably conserved across a vast range of organisms, from bacteria to humans. hmdb.ca This conservation underscores its fundamental importance in cellular function. The core pathway revolves around the synthesis and subsequent breakdown of PAP in conjunction with sulfation reactions.

The universal donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). hmdb.ca Sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from PAPS to a wide array of acceptor molecules, including proteins, steroids, and xenobiotics. In this process, PAPS is converted to PAP. hmdb.cawikipedia.org

The PAP generated from these reactions is not merely a benign byproduct. Its accumulation within the cell is toxic to several cellular systems, necessitating a robust mechanism for its removal. hmdb.ca Consequently, the subsequent step in the pathway—the hydrolysis of PAP—is of fundamental importance in all living cells. hmdb.ca Enzymes known as 3'(2'),5'-bisphosphate nucleotidases catalyze the dephosphorylation of PAP, converting it into adenosine (B11128) monophosphate (AMP). wikipedia.org This AMP can then be re-phosphorylated to regenerate adenosine triphosphate (ATP), linking the sulfation pathway back to the central energy metabolism of the cell. wikipedia.orgwikipedia.org The entire process, from the PAPS-dependent sulfation reaction to the detoxification of PAP, represents a key biochemical motif observed throughout the biological kingdoms. hmdb.ca

Diversity of Enzymes Involved in this compound Homeostasis in Different Species

PAPS Synthases (PAPSS): In metazoans, the synthesis of PAPS is carried out by bifunctional enzymes called PAPS synthases (PAPSS). Humans possess two distinct isoforms, PAPSS1 and PAPSS2, which cannot functionally compensate for each other. crick.ac.uk These isoforms show marked differences in their stability; PAPSS2 is significantly less stable at physiological temperatures than PAPSS1. crick.ac.uk The invertebrate roundworm Caenorhabditis elegans has a single PAPS synthase, PPS-1, which behaves similarly to the less stable human PAPSS2, suggesting it may represent an evolutionarily older form. crick.ac.uk The transport of PAPS into the Golgi apparatus, where many sulfation reactions occur, is facilitated by a specific transporter, which has been identified as a homodimer. jenabioscience.com

Sulfotransferases (SULTs): These enzymes are responsible for producing PAP as they consume PAPS. They represent a large and diverse family of enzymes that act on numerous substrates. For example, hydroxysteroid sulfotransferase STa in rats has been characterized, highlighting the role of this enzyme family in steroid metabolism. jenabioscience.com

3'(2'),5'-Bisphosphate Nucleotidases: These enzymes are critical for detoxifying the cell by hydrolyzing PAP to AMP. wikipedia.org Their inhibition can have significant consequences. In yeast, for instance, the toxicity associated with lithium has been attributed to the inhibition of RNA processing enzymes, including the nucleotidase that degrades PAP. jenabioscience.com

The table below summarizes key enzymes involved in maintaining the balance of this compound.

Enzyme FamilySpecific Enzyme ExampleOrganismFunctionResearch Finding
PAPS Synthase PAPSS1HumanSynthesizes PAPS from ATP and sulfate (B86663)Thermally stable isoform. crick.ac.uk
PAPSS2HumanSynthesizes PAPS from ATP and sulfateLess stable, evolutionarily older type; stabilized by nucleotide binding. crick.ac.uk
PPS-1C. elegansSynthesizes PAPS from ATP and sulfateBehaves like the unstable human PAPSS2 isoform. crick.ac.uk
Sulfotransferase Hydroxysteroid sulfotransferase (STa)RatTransfers sulfate from PAPS to hydroxysteroids, producing PAP. jenabioscience.comInvolved in steroid metabolism. jenabioscience.com
Nucleotidase 3'(2'),5'-Bisphosphate NucleotidaseYeastHydrolyzes PAP to AMP and phosphate (B84403). wikipedia.orgjenabioscience.comInhibition by lithium contributes to its cellular toxicity. jenabioscience.com
Inhibitor of other enzymes Holo-Acyl Carrier Protein SynthaseChloroplasts (Plants)Involved in fatty acid synthesisActivity is inhibited by exogenously added PAP. jenabioscience.com

Evolutionary Significance of this compound as a Regulator and Signaling Molecule

The evolutionary history of PAP metabolism is deeply intertwined with the development of fundamental cellular processes. The sulfation pathway, which produces PAP, is an ancient mechanism for modifying a diverse range of molecules, impacting processes from cell communication to defense. hmdb.ca The strong conservation of this pathway points to its early emergence and indispensable nature.

The enzymes that synthesize PAP's precursor, PAPS, provide clues to the pathway's evolution. Studies on PAPS synthase isoforms suggest that a less stable version of the enzyme, like the human PAPSS2 and the C. elegans PPS-1, is the evolutionarily older form. crick.ac.uk The inherent instability of this ancestral enzyme, and its specific stabilization by nucleotide binding, suggests a primitive regulatory mechanism where enzyme activity and availability could be directly coupled to the cellular concentration of nucleotide substrates like adenosine 5'-phosphosulfate (APS). crick.ac.uk

Beyond being a mere metabolic intermediate, PAP has evolved into a significant regulatory and signaling molecule in its own right. The fact that its accumulation is toxic created strong selective pressure for the evolution of efficient degradation enzymes, highlighting its potential to disrupt cellular processes. hmdb.ca This disruptive potential has been harnessed for regulatory purposes. For example, PAP has been shown to act as an inhibitor of other enzymes, such as the holo-Acyl Carrier Protein Synthase involved in chloroplast fatty acid synthesis, indicating a role in metabolic feedback regulation. jenabioscience.com

The emergence of ATP has been proposed as a key event in the prebiotic world, providing a universal energy currency and a building block for genetic material. mdpi.com As a derivative of adenosine nucleotide metabolism, PAP represents a specialized offshoot of this central pathway. Its role illustrates an evolutionary theme where core metabolic byproducts are co-opted for more sophisticated functions. The existence of PAP and its tightly controlled homeostasis demonstrate how a potentially toxic molecule was integrated into the cellular network as a signaling agent, adding another layer of control to the intricate machinery of life.

Q & A

How can researchers structurally distinguish 3'-Phosphate-adenosine-5'-diphosphate from related nucleotides like PAPS?

Answer: Structural differentiation requires analytical techniques such as nuclear magnetic resonance (NMR) to resolve the 3'-phosphate group and mass spectrometry (MS) to confirm molecular weight (507.18 g/mol for PAP vs. higher mass for PAPS due to sulfation). X-ray crystallography can further elucidate spatial arrangements. PAP lacks the sulfonate group present in PAPS (adenosine 3′-phosphate 5′-phosphosulfate), which alters chromatographic retention times in hydrophilic interaction liquid chromatography (HILIC) .

What methodological considerations are critical for quantifying this compound in cellular fractions?

Answer:

  • Sample Preparation: Isolate Golgi or cytoplasmic fractions to avoid cross-compartment contamination. Use cold methanol extraction to preserve labile phosphate groups .
  • Chromatography: Employ HILIC with a zwitterionic stationary phase (e.g., ZIC-cHILIC) for polar nucleotide separation. Mobile phase: 10 mM ammonium acetate (pH 6.8) in acetonitrile/water gradients .
  • Detection: Couple with tandem MS (e.g., Q-TOF) in negative ion mode. Key fragments: m/z 426.0 (precursor ion) and m/z 96.9 (PO₃⁻). Validate with isotope-labeled internal standards .

How can enzyme kinetics be experimentally determined for phosphatases acting on this compound?

Answer:

  • Substrate Purity: Use ≥96% pure PAP disodium salt (e.g., Sigma A5763) to minimize interference .
  • Assay Design: Monitor inorganic phosphate release via malachite green assay at 620 nm. Include controls with adenosine 5′-diphosphate (ADP) to rule out non-specific phosphatase activity.
  • Kinetic Parameters: Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots. For example, in studies of FIERY1 phosphatase, PAP concentrations ranged 0.1–10 mM .

What advanced techniques are used to study PAP interactions with mitochondrial ADP/ATP carrier proteins?

Answer:

  • Fluorescent Probes: Synthesize analogs like 3'-O-(1-naphthoyl)adenosine 5'-diphosphate (N-ADP) to track binding via fluorescence quenching. Measure dissociation constants (Kₐ ~3–6 µM) using equilibrium dialysis .
  • Competitive Inhibition: Compare inhibition by PAP vs. ADP/ATP. Use carboxyatractyloside (CATR) to block carrier protein conformations.
  • UV Crosslinking: Identify binding domains by irradiating protein-N-ADP complexes, followed by tryptic digestion and peptide mapping .

How do researchers address contradictions in reported biochemical roles of PAP across studies?

Answer:

  • Orthogonal Assays: Validate findings using both radiolabeled (³²P-PAP) and fluorogenic substrates.
  • Purity Verification: Check PAP preparations via HPTLC or ion-pair HPLC to exclude contaminants like PAPS or ADP .
  • Model Systems: Compare results across species (e.g., yeast vs. mammalian cells) to contextualize metabolic differences. For example, PAP’s role in sulfation pathways varies with tissue-specific expression of sulfotransferases .

What strategies optimize PAP stability during experimental workflows?

Answer:

  • Storage: Lyophilize PAP disodium salt and store at −20°C in anhydrous conditions. Avoid freeze-thaw cycles .
  • Buffers: Use Tris-HCl (pH 7.4) with 1 mM EDTA to chelate divalent cations that accelerate hydrolysis.
  • Activity Monitoring: Regularly test PAP integrity via enzymatic recycling assays (e.g., coupling with PAP-specific phosphatases) .

How is PAP utilized in studying RNA processing or sulfotransferase activity?

Answer:

  • RNA Ligases: PAP serves as a substrate for tRNA splicing enzymes. Monitor ligation via PAGE with ³²P-labeled RNA fragments.
  • Sulfotransferase Assays: Incubate PAP³⁵S (radiolabeled) with target acceptors (e.g., glycosaminoglycans). Separate products via anion-exchange chromatography and quantify ³⁵S incorporation .

What challenges arise in crystallizing PAP-protein complexes, and how are they mitigated?

Answer:

  • Crystallization Issues: PAP’s hydrophilicity reduces crystal nucleation. Use PEG 8000 as a precipitant and streak-seeding.
  • Data Collection: Soak crystals in cryoprotectants (e.g., 25% glycerol) and collect high-resolution (<2.0 Å) data using synchrotron radiation.
  • Validation: Confirm ligand occupancy via omit maps and B-factor analysis .

How can researchers differentiate PAP degradation products from endogenous nucleotides in metabolomic studies?

Answer:

  • LC-MS/MS Libraries: Reference spectral databases for PAP-specific fragments (e.g., m/z 426 → 79 for PO₃⁻).
  • Isotopic Tracing: Use ¹⁵N-labeled PAP to track degradation in cell lysates. Compare with unlabeled controls .

What computational tools predict PAP interactions with novel enzyme targets?

Answer:

  • Docking Simulations: Use AutoDock Vina with PAP’s 3D structure (PDB: 1NBT) to screen against phosphatase or kinase active sites.
  • MD Simulations: Run GROMACS to assess binding stability over 100-ns trajectories. Analyze hydrogen bonds with the 3'-phosphate group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.